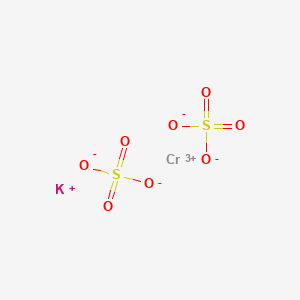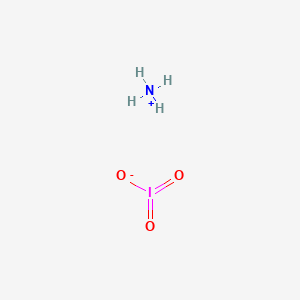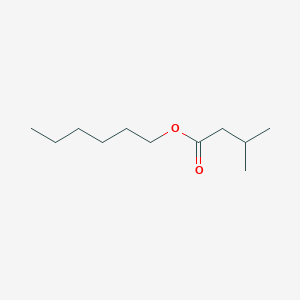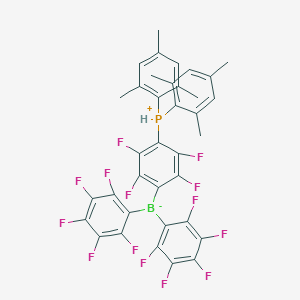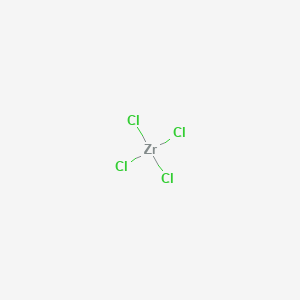
Tétrachlorure de zirconium
Vue d'ensemble
Description
Il se présente sous la forme d'un solide blanc à point de fusion élevé qui s'hydrolyse rapidement à l'air humide . Ce composé est fréquemment utilisé comme précurseur d'autres composés du zirconium et joue un rôle important dans diverses applications industrielles et scientifiques.
Applications De Recherche Scientifique
Zirconium(IV) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other zirconium compounds and as a catalyst in organic reactions.
Biology and Medicine: Employed in the preparation of zirconia-based nanomaterials with applications in drug delivery and dentistry.
Mécanisme D'action
Target of Action
Zirconium tetrachloride (ZrCl4) is an inorganic compound frequently used as a precursor to other compounds of zirconium . It is a Lewis acid catalyst, which has low toxicity . Its primary targets are the molecules or structures it interacts with during its various applications, such as in the synthesis of zirconium-based metal-organic frameworks (MOFs) .
Mode of Action
Zirconium tetrachloride interacts with its targets through its Lewis acid properties. In the solid state, ZrCl4 adopts a polymeric structure wherein each Zr is octahedrally coordinated . This polymer degrades readily upon treatment with Lewis bases, which cleave the Zr-Cl-Zr linkages . In organic synthesis, ZrCl4 is used as a weak Lewis acid for the Friedel-Crafts reaction, the Diels-Alder reaction, and intramolecular cyclisation reactions .
Biochemical Pathways
It plays a crucial role in the synthesis of zirconium-based mofs . These MOFs have been employed for various biomedical applications such as drug delivery, immunoassay, antitumor activity, and cytotoxicity activity .
Pharmacokinetics
It’s important to note that zrcl4 is a high-melting solid that hydrolyzes rapidly in humid air .
Result of Action
The result of ZrCl4 action depends on its application. In the context of its use as a Lewis acid catalyst, it can facilitate various organic reactions, leading to the formation of desired products . When used as a precursor in the synthesis of zirconium-based MOFs, the result is the formation of these complex structures .
Action Environment
The action of ZrCl4 is influenced by environmental factors. For instance, it hydrolyzes rapidly in humid air . It is also corrosive to metals in the presence of moisture . Therefore, the environment in which ZrCl4 is used can significantly impact its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Zirconium tetrachloride plays a significant role in biochemical reactions due to its Lewis acid properties. It interacts with various enzymes, proteins, and other biomolecules by accepting electron pairs from these molecules. This interaction can lead to the activation or inhibition of certain biochemical pathways. For instance, zirconium tetrachloride has been shown to catalyze the reductive coupling of sulfonyl chlorides to disulfides and the chemoselective reduction of sulfoxides to thioethers .
Cellular Effects
Zirconium tetrachloride influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key enzymes and proteins involved in these processes. For example, zirconium tetrachloride has been observed to modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, zirconium tetrachloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to accept electron pairs allows it to form stable complexes with various biomolecules, leading to changes in their activity and function. These interactions can result in alterations in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zirconium tetrachloride can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that zirconium tetrachloride can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of zirconium tetrachloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical pathways, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. High doses of zirconium tetrachloride can lead to toxicity, affecting cellular function and overall health in animal models .
Metabolic Pathways
Zirconium tetrachloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical activity .
Transport and Distribution
Within cells and tissues, zirconium tetrachloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The distribution of zirconium tetrachloride within cells can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
Zirconium tetrachloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with different effects observed in various subcellular compartments. These localization patterns can impact the compound’s overall biochemical activity and cellular effects .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorure de zirconium(IV) est généralement synthétisé en traitant l'oxyde de zirconium avec du carbone en présence de chlore à haute température. La réaction peut être représentée comme suit :
ZrO2+2C+2Cl2→ZrCl4+2CO
Alternativement, un procédé à l'échelle du laboratoire utilise le tétrachlorure de carbone à la place du carbone et du chlore :
ZrO2+2CCl4→ZrCl4+2COCl2
Méthodes de Production Industrielle : Dans les milieux industriels, le chlorure de zirconium(IV) est produit par le procédé Kroll, qui implique la réduction du tétrachlorure de zirconium par le magnésium pour produire du zirconium métallique {_svg_2}.
Types de Réactions :
Hydrolyse : Le chlorure de zirconium(IV) subit une hydrolyse rapide en présence d'eau, formant du chlorure de zirconyle.
Réactions Acides de Lewis : Il agit comme un acide de Lewis et peut former des complexes avec diverses bases de Lewis.
Réduction : Il peut être réduit en zirconium métallique à l'aide de magnésium dans le procédé Kroll.
Réactifs et Conditions Courants :
Eau : Hydrolyse rapide pour former du chlorure de zirconyle.
Bases de Lewis : Formation de complexes par clivage des liaisons Zr-Cl-Zr.
Magnésium : Réduction en zirconium métallique dans le procédé Kroll.
Principaux Produits :
Chlorure de Zirconyle : Formé par hydrolyse.
Zirconium Métallique : Produit par réduction avec du magnésium.
4. Applications de la Recherche Scientifique
Le chlorure de zirconium(IV) a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés du zirconium et comme catalyseur dans les réactions organiques.
Biologie et Médecine : Employé dans la préparation de nanomatériaux à base de zircone ayant des applications dans la délivrance de médicaments et la dentisterie.
Industrie : Utilisé dans la production de textiles hydrofuges, d'agents de tannage et comme source de zirconium pur.
5. Mécanisme d'Action
En tant qu'acide de Lewis, le chlorure de zirconium(IV) exerce ses effets en acceptant des paires d'électrons de bases de Lewis, formant des complexes stables. Cette propriété en fait un catalyseur efficace dans diverses réactions organiques, favorisant la formation de produits souhaités en stabilisant les états de transition et les intermédiaires .
Composés Similaires :
- Fluorure de Zirconium(IV) (ZrF₄)
- Bromure de Zirconium(IV) (ZrBr₄)
- Iodure de Zirconium(IV) (ZrI₄)
Comparaison :
- Fluorure de Zirconium(IV) : Similaire au chlorure de zirconium(IV) mais avec des ions fluorure. Il est utilisé dans les matériaux optiques et les céramiques.
- Bromure de Zirconium(IV) : Structure similaire mais avec des ions bromure. Il est moins utilisé que le chlorure de zirconium(IV).
- Iodure de Zirconium(IV) : Contient des ions iodure et est utilisé dans des applications spécialisées telles que le dépôt chimique en phase vapeur.
Le chlorure de zirconium(IV) se distingue par sa forte réactivité et sa polyvalence dans la formation de complexes, ce qui en fait un composé précieux dans les milieux industriels et de recherche.
Comparaison Avec Des Composés Similaires
- Zirconium(IV) Fluoride (ZrF₄)
- Zirconium(IV) Bromide (ZrBr₄)
- Zirconium(IV) Iodide (ZrI₄)
Comparison:
- Zirconium(IV) Fluoride: Similar to zirconium(IV) chloride but with fluoride ions. It is used in optical materials and ceramics.
- Zirconium(IV) Bromide: Similar structure but with bromide ions. It is less commonly used compared to zirconium(IV) chloride.
- Zirconium(IV) Iodide: Contains iodide ions and is used in specialized applications such as chemical vapor deposition.
Zirconium(IV) chloride stands out due to its high reactivity and versatility in forming complexes, making it a valuable compound in both industrial and research settings.
Propriétés
IUPAC Name |
tetrachlorozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Zr/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNKXUFBGCUVQW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Zr](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Zr, ZrCl4 | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044142 | |
| Record name | Zirconium(IV) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zirconium tetrachloride is a white lustrous crystalline solid. Used as a source of pure zirconium, as a tanning agent, in analytical chemistry and in treating textiles. Zirconium tetrachloride is decomposed by water. Corrosive to metals in the presence of moisture and to tissue., Dry Powder, Very hygroscopic lustrous solid; Decomposed by water; [Merck Index] White powder; [MSDSonline] | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium chloride (ZrCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes 627.8 °F (USCG, 1999), 331 °C | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Decomposed by water to form ZrOCl2 and HCl, Reacts with water, Soluble in alcohol, ether | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.083 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.80 g/cu cm | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure (solid): 1 Pa at 117 °C; 10 Pa at 146 °C; 100 Pa at 181 °C; 1 kPa at 222 °C; 10 kPa at 272 °C; 100 kPa at 336 °C | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lustrous monoclinic crystals, White monoclinic crystals; hygroscopic | |
CAS No. |
10026-11-6 | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium chloride (ZrCl4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium chloride (ZrCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(IV) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z88176T871 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
None, except under pressure, since it sublimes. (USCG, 1999), 437 °C (triple point) | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of zirconium tetrachloride?
A1: Zirconium tetrachloride is represented by the molecular formula ZrCl4, with a molecular weight of 233.04 g/mol.
Q2: What is the structure of zirconium tetrachloride in its different states?
A2: [] In its solid state at 300 K, ZrCl4 forms infinite zigzag chains of edge-sharing ZrCl6 octahedra crystallizing in the orthorhombic space group Pca21. This structure remains stable across a temperature range of 100-300 K. In the liquid state, ZrCl4 exists as monomers in equilibrium with polymer-like (ZrCl4)n species. [] The gaseous phase exhibits an equilibrium between ZrCl4 monomers and dimers (Zr2Cl8).
Q3: How does the structure of zirconium tetrachloride influence its reactivity?
A3: The Lewis acidity of ZrCl4 arises from the empty d orbitals of the zirconium atom. This electron deficiency allows it to readily accept electron pairs from Lewis bases, leading to the formation of adducts. The size of the zirconium atom and its ability to expand its coordination number further enhance its reactivity, enabling it to interact with a variety of ligands and catalyze various chemical transformations.
Q4: How does zirconium tetrachloride behave in the presence of alcohols?
A4: [] Zirconium tetrachloride readily reacts with alcohols. For instance, with methanol, it forms an equimolar mixture of ZrCl2(OMe)·MeOH and ZrCl2(OMe)2. This reactivity towards alcohols can be used to prepare various zirconium chloride alkoxides through alcohol interchange reactions.
Q5: How is zirconium tetrachloride utilized in organic synthesis?
A5: Zirconium tetrachloride serves as a versatile Lewis acid catalyst in various organic reactions:
- Transthioacetalization of Acetals: [] ZrCl4 efficiently catalyzes the conversion of acetals to their corresponding thioacetals with high chemoselectivity.
- Synthesis of Bis(indolyl)methanes: [] ZrCl4 enables the efficient synthesis of bis(indolyl)methanes by catalyzing the electrophilic substitution reaction of indole with aldehydes or ketones.
- Ether Synthesis: [] ZrCl4 can be used to synthesize both symmetrical and unsymmetrical ethers from secondary benzylic alcohols.
Q6: Can you describe the mechanism of zirconium tetrachloride catalysis in any of these reactions?
A6: Let's take the example of transthioacetalization: ZrCl4 activates the acetal by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by a thiol. This coordination facilitates the formation of a hemiacetal intermediate, which further reacts with another thiol molecule to yield the final thioacetal product.
Q7: What are the advantages of using zirconium tetrachloride as a catalyst?
A7: Zirconium tetrachloride offers several advantages as a catalyst:
Q8: How is zirconium tetrachloride used in the production of zirconium metal?
A8: [, ] Zirconium tetrachloride is a key precursor in the production of zirconium metal, particularly for nuclear applications. The most common method, the Kroll process, involves the reduction of ZrCl4 with magnesium metal at high temperatures.
Q9: What are some other industrial applications of zirconium tetrachloride?
A9: Besides its role in zirconium metal production, ZrCl4 finds use in:
- CVD of ZrC Coatings: [] ZrCl4 is used as a precursor in chemical vapor deposition (CVD) to deposit zirconium carbide (ZrC) coatings. These coatings offer high hardness, wear resistance, and chemical inertness, making them valuable in cutting tools and nuclear fuel applications.
Q10: How is zirconium tetrachloride used to prepare pillared clays?
A10: [] Zirconium tetrachloride plays a vital role in synthesizing pillared clays. When ZrCl4 is hydrolyzed in the presence of clay minerals like bentonite, it forms zirconium polycations that intercalate between the clay layers. These pillars increase the interlayer spacing, creating a porous structure with enhanced surface area and catalytic activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
